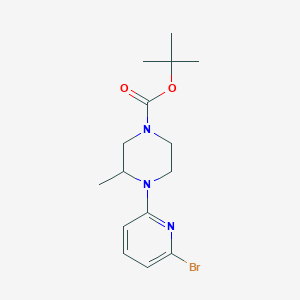![molecular formula C10H16O4 B2655091 1,4-Dioxaspiro[5.5]undecane-9-carboxylic acid CAS No. 1547039-39-3](/img/structure/B2655091.png)
1,4-Dioxaspiro[5.5]undecane-9-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dioxaspiro[5.5]undecane-9-carboxylic acid is a chemical compound with the CAS Number: 1547039-39-3 . It has a molecular weight of 200.23 . The compound is stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of spiro[5.5]undecane derivatives, including 1,4-Dioxaspiro[5.5]undecane-9-carboxylic acid, involves complex processes . These compounds exhibit intriguing conformational and configurational aspects, and their stereochemistry has been extensively investigated .Molecular Structure Analysis
The molecular structure of 1,4-Dioxaspiro[5.5]undecane-9-carboxylic acid has been explored using supersonic-jet Fourier transform microwave spectroscopy . The most stable structures of the monomer were observed and assigned .Chemical Reactions Analysis
The chemical reactions of 1,4-Dioxaspiro[5.5]undecane-9-carboxylic acid involve interactions with water molecules . The first water molecule links to the monomer through an O w H⋯O hydrogen bond .Physical And Chemical Properties Analysis
1,4-Dioxaspiro[5.5]undecane-9-carboxylic acid is a powder that is stored at room temperature . Its molecular weight is 200.23 . More detailed physical and chemical properties are not available in the search results.Aplicaciones Científicas De Investigación
Spirocyclization Synthesis
A new spirocyclization method has been developed for synthesizing derivatives of 1,7-dioxaspiro[5.5]undecanes, which are closely related to 1,4-Dioxaspiro[5.5]undecane-9-carboxylic acid. This method involves a reaction with exo-glycal and aryl alcohols or thiophenols, utilizing Lewis acid BF 3 ·OEt 2 . The process includes tandem Ferrier rearrangement, glycosylation, and Friedel–Crafts alkylation, yielding products efficiently (Lin et al., 2010).
Spiroketal Stereochemistry and Reactions
Research into the stereochemistry and reactions of simple spiroketals, including 1,7-dioxaspiro[5.5]undecane, has been conducted. This study involved bromination and dehydrobromination processes to understand the stereochemistry better and potentially aid in synthesizing α-bromine-containing spiroketal metabolites (Lawson et al., 1993).
Crystal Structure and Thermodynamics
A derivative of 1,5-dioxaspiro[5.5]undecane, coupled with a benzimidazole moiety, has been analyzed for its crystal structure and thermodynamic properties. Quantum chemical computations and theoretical simulations were utilized to understand the molecular structure and properties of this compound, which is structurally related to 1,4-Dioxaspiro[5.5]undecane-9-carboxylic acid (Zeng et al., 2021).
Synthesis of Antiviral Acyclonucleosides
An efficient synthesis method for 9-(2-hydroxyethyl)-7,11-dioxaspiro[5,5] undecane, a related compound, has been described. This method is significant in preparing antiviral acyclonucleosides, highlighting the pharmaceutical potential of similar compounds (Pardhasaradhi et al., 1998).
Ring-Closing Metathesis and Rearrangement
The synthesis of 1,7-dioxaspiro[5.5]undecane systems via ring-closing metathesis and rearrangement has been explored. This method rapidly constructs bicyclic acetal intermediates, providing insights into the synthesis of spiroketal systems, which are structurally related to 1,4-Dioxaspiro[5.5]undecane-9-carboxylic acid (Keller et al., 2002).
Enantioselective Synthesis
Enantioselective synthesis methods have been developed for sex pheromones like 1,7-Dioxaspiro[5.5]undecane, providing insights into asymmetric synthesis techniques that could be applicable to similar compounds, including 1,4-Dioxaspiro[5.5]undecane-9-carboxylic acid (Iwata et al., 1985).
Safety and Hazards
Propiedades
IUPAC Name |
1,4-dioxaspiro[5.5]undecane-9-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c11-9(12)8-1-3-10(4-2-8)7-13-5-6-14-10/h8H,1-7H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZDLTPZBZMCAOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1C(=O)O)COCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dioxaspiro[5.5]undecane-9-carboxylic acid | |
CAS RN |
1547039-39-3 |
Source


|
| Record name | 1,4-dioxaspiro[5.5]undecane-9-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 5-[[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]methyl]furan-2-carboxylate](/img/structure/B2655009.png)
![2-[3-(4-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2655010.png)


![N-[3-(5-Fluoro-1-methylbenzimidazol-2-yl)propyl]but-2-ynamide](/img/structure/B2655015.png)
![ethyl 4-(2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2655018.png)
![5-((3-Methoxyphenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2655019.png)
![N-[4-(2,1,3-benzothiadiazol-5-yloxy)-3-chlorophenyl]-5-chloro-2-hydroxybenzamide](/img/structure/B2655020.png)
![3-(2-oxo-1,3-benzoxazol-3-yl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]propanamide](/img/structure/B2655021.png)

![2-[8-{[(4-methoxyphenyl)amino]methyl}-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2655027.png)
![N-[2-(4-chlorophenyl)ethyl]-5-[1-[2-(3-methoxyanilino)-2-oxoethyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-3-yl]pentanamide](/img/structure/B2655028.png)
